1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
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Overview
Description
1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of the pyrimido[4,5-D][1,3]oxazine ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methylthio groups, using reagents such as alkyl halides or nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can be compared with other pyrimido[4,5-D][1,3]oxazine derivatives, such as:
Pyrido[2,3-D]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-D]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
7-methylsulfanyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h3,5H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNRFCJOJBFRIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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